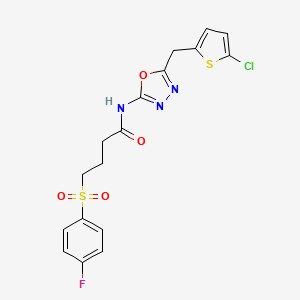

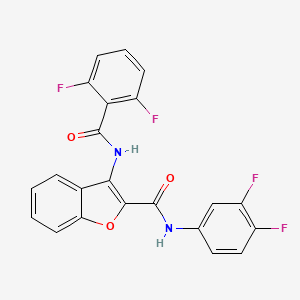

1-chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an important enzyme that plays a crucial role in many physiological processes.

科学的研究の応用

Anti-inflammatory Properties

Research has identified the anti-inflammatory effects of certain isoquinoline carboxamide derivatives, highlighting their potential role in treating inflammation. One study demonstrated that pretreatment with these compounds inhibited oedema formation in animal models, suggesting an in vivo anti-inflammatory property of peripheral benzodiazepine receptor ligands (S. R. Torres et al., 1999).

Analytical Applications

Isoquinoline-3-carboxamides have been studied for their unusual fragmentation behavior under mass spectrometric conditions, providing insights into the analytical detection and characterization of this class of compounds. Such research aids in the development of LC/MS-based screening procedures for detecting model HIF-stabilizers and their potential metabolites in clinical, forensic, and sports drug testing (S. Beuck et al., 2009).

Radioligand Development for Imaging

A series of studies focused on the synthesis and in vitro characterization of isoquinoline carboxamide derivatives for their application as PET radioligands. These compounds, by targeting peripheral benzodiazepine receptors, show promise for imaging purposes in medical diagnostics, particularly for mapping the distribution and density of these receptors in human tissues (Weiping Yu et al., 2008).

Antitumor Activity

Isoquinoline derivatives have also been synthesized and evaluated for their antineoplastic activity, with certain compounds displaying promising results against leukemia in mice. This line of research underscores the potential of isoquinoline-3-carboxamides and their derivatives in the development of new cancer therapies (M. Liu et al., 1995).

Enzyme Induction

Research has also indicated that isoquinoline carboxamides can induce cytochrome P-450 isozymes, suggesting implications for drug metabolism and the potential for influencing the pharmacokinetics of co-administered drugs. This aspect of research highlights the importance of understanding the metabolic pathways and interactions of these compounds (M. Totis et al., 1989).

特性

IUPAC Name |

1-chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-10(2)11(3)19(4)16(20)14-9-12-7-5-6-8-13(12)15(17)18-14/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQWPWSBIUIUBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)

![4-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide](/img/structure/B2610072.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)

![2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2610081.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2610083.png)

![Ethyl 4-(2-(4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzoate](/img/structure/B2610085.png)

![Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B2610086.png)

![1-(2-(1H-indol-3-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2610092.png)